molecular formula C16H15ClO4 B2789656 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid CAS No. 693798-28-6

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid

Cat. No. B2789656
CAS RN: 693798-28-6
M. Wt: 306.74
InChI Key: NHURBLZOJFIXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid” is a benzoic acid derivative. Benzoic acid derivatives are commonly used in organic chemistry as precursors to various other organic compounds .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzyloxy compounds can generally be synthesized through benzylation of the corresponding hydroxy compounds . Additionally, Suzuki-Miyaura coupling is a common method used for creating carbon-carbon bonds in organic compounds, which could potentially be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzoic acid group, a benzyloxy group, a chloro group, and an ethoxy group attached to a benzene ring .


Chemical Reactions Analysis

The compound “this compound” would likely undergo reactions typical of benzoic acid derivatives. For example, carboxylic acids can react with P=O double bonds to form five-coordinate phosphorus intermediates . Benzylic hydrogens are also activated towards free radical attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, the compound would likely have a specific color, density, hardness, and melting and boiling points .

Mechanism of Action

Target of Action

It is structurally similar to monobenzone, also known as 4-(benzyloxy)phenol . Monobenzone is used as a topical drug for medical depigmentation . It is thought to increase the excretion of melanin from melanocytes, which may cause destruction of melanocytes and permanent depigmentation .

Mode of Action

Based on its structural similarity to monobenzone, it may interact with melanocytes, leading to increased melanin excretion and potentially permanent depigmentation .

Biochemical Pathways

The oxidation and reduction of benzylic compounds can lead to significant changes in their electron withdrawing or donating properties . This could potentially affect various biochemical pathways, particularly those involving electron transfer.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized (often through oxidation and reduction reactions), and eventually excreted .

Result of Action

Based on its structural similarity to monobenzone, it may cause increased melanin excretion and potentially permanent depigmentation at the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as light, temperature, and pH can affect the stability and reactivity of the compound . Additionally, the presence of other chemicals in the environment can influence the compound’s reactivity and the pathways it affects.

Advantages and Limitations for Lab Experiments

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, this compound is relatively stable, and can be stored for long periods of time without degradation. Furthermore, this compound is soluble in a variety of solvents, making it suitable for use in a variety of experimental systems.
However, there are also some limitations to the use of this compound in lab experiments. It is a relatively toxic compound, and must be handled with caution. In addition, this compound can be metabolized by enzymes in the body, making it difficult to study its effects in vivo. Furthermore, this compound has been shown to have some side effects, such as gastrointestinal distress and headaches.

Future Directions

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid has been studied extensively in the fields of chemistry, biochemistry and pharmacology, and has been shown to have potential applications in the development of new drugs. However, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Future research should focus on the development of novel compounds based on the structure of this compound, as well as the development of more effective and selective inhibitors of COX-2. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as the potential side effects of long-term use. Finally, further research is needed to develop methods for the delivery of this compound to specific tissues in the body, in order to maximize its therapeutic effects.

Synthesis Methods

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid can be synthesized through a variety of methods, including the reaction of ethylbenzene with 3-chloro-5-ethoxybenzoic acid in the presence of a base, such as sodium hydroxide. The reaction of ethylbenzene and 3-chloro-5-ethoxybenzoic acid produces this compound, as well as other compounds such as 4-chloro-3-ethoxybenzyl alcohol. The reaction is typically conducted in an aqueous solution, and yields of the desired product can be improved through the use of catalysts such as palladium.

Scientific Research Applications

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid has been studied for its potential applications in various scientific research areas. It has been used in the synthesis of various compounds, such as 5-chloro-3-ethoxybenzyl alcohol, which has been studied for its potential applications in the development of new drugs. This compound has also been used in the study of biochemical and physiological effects, as well as the development of new drugs. It has been studied for its potential to act as an inhibitor of enzymes involved in the synthesis of proteins, and has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2). In addition, this compound has been studied for its potential to act as an anti-inflammatory agent.

Safety and Hazards

The safety and hazards of “4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid” would depend on its specific properties. General safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

3-chloro-5-ethoxy-4-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHURBLZOJFIXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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